alpha-Hydroxy-N-desmethyltamoxifen

Estrogen Receptor Binding Affinity SERM Pharmacology

Bypass CYP2D6-mediated metabolic activation with direct procurement of alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen). Unlike tamoxifen prodrug, Endoxifen delivers predictable ER antagonism & aromatase inhibition (Ki=4.0 µM) in MCF-7/ER+ breast cancer models. Achieves 8-fold higher plasma levels vs. tamoxifen in murine models. As the predominant active metabolite in human plasma, it is essential for LC-MS/MS method development & therapeutic drug monitoring. High-purity Endoxifen ensures reproducible dose-response data, eliminating confounding variables in translational cancer research.

Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
CAS No. 162070-61-3
Cat. No. B132201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Hydroxy-N-desmethyltamoxifen
CAS162070-61-3
Synonyms(βE)-α-Methyl-β-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol;  (E)-α-Methyl-β-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol; 
Molecular FormulaC25H27NO2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O
InChIInChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24-
InChIKeyGREXPZNIZPCGIV-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen, CAS 162070-61-3): A Directly Active Tamoxifen Metabolite for Estrogen Receptor Modulation


alpha-Hydroxy-N-desmethyltamoxifen (commonly referred to as endoxifen, CAS 162070-61-3) is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class [1]. It is a secondary active metabolite of tamoxifen, generated via CYP2D6-mediated oxidation of N-desmethyltamoxifen [2]. Unlike the prodrug tamoxifen, which requires hepatic biotransformation to exert its therapeutic effects, endoxifen possesses intrinsic antiestrogenic activity and is recognized as the principal mediator of tamoxifen's clinical efficacy in estrogen receptor-positive (ER+) breast cancer [3].

Why Tamoxifen and Its Primary Metabolites Cannot Substitute for alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen)


Direct procurement of alpha-Hydroxy-N-desmethyltamoxifen (endoxifen) is critical because generic substitution with tamoxifen or its primary metabolites (N-desmethyltamoxifen, 4-hydroxytamoxifen) introduces significant pharmacological and analytical variability. Tamoxifen is a prodrug whose activation depends on CYP2D6 genotype, leading to unpredictable endoxifen plasma concentrations in vivo [1]. Furthermore, in vitro studies demonstrate that endoxifen possesses a unique multi-target profile—including potent ER antagonism, aromatase inhibition, and sulfotransferase modulation—that is not replicated by any single alternative compound [2]. Consequently, substituting with a different tamoxifen metabolite or the parent drug will yield quantitatively different experimental outcomes, compromising data reproducibility and translational relevance.

Quantitative Differentiation of alpha-Hydroxy-N-desmethyltamoxifen from Tamoxifen and Related Metabolites


Estrogen Receptor Binding Affinity: Endoxifen vs. Tamoxifen

Endoxifen exhibits a 64-fold higher relative binding affinity (RBA) for the estrogen receptor compared to tamoxifen. In standardized competitive binding assays, endoxifen demonstrates an RBA of 181.0, whereas tamoxifen's RBA is only 2.8 [1]. This translates to an approximately 100-fold greater potency in displacing estradiol from the receptor [2].

Estrogen Receptor Binding Affinity SERM Pharmacology

Aromatase Inhibition Potency: Endoxifen vs. N-desmethyltamoxifen

Beyond ER antagonism, endoxifen is a more potent aromatase inhibitor than its precursor metabolite. In recombinant human aromatase assays, endoxifen inhibited the enzyme with a Ki value of 4.0 µM, while N-desmethyltamoxifen exhibited a 4-fold weaker inhibition (Ki = 15.9 µM) [1]. Tamoxifen and 4-hydroxytamoxifen showed negligible inhibition at equivalent concentrations.

Aromatase Inhibition Estrogen Synthesis Drug Metabolism

Antiproliferative Activity in MCF-7 Cells: Endoxifen vs. 4-Hydroxytamoxifen

In MCF-7 breast cancer cell proliferation assays, endoxifen and 4-hydroxytamoxifen (4-OHT) exhibit differential potency profiles. Under estradiol-deprived conditions, endoxifen's IC50 is 100 nM, which is 10-fold higher than 4-OHT's IC50 of 10 nM [1]. However, in the presence of 1 nM estradiol (mimicking physiological conditions), the IC50 values shift to 500 nM for endoxifen and 50 nM for 4-OHT [1]. Importantly, at clinically relevant plasma concentrations (20-200 nM), both compounds achieve comparable anti-proliferative effects (30-50% reduction) [1].

Antiproliferative Activity MCF-7 Cells Breast Cancer

In Vivo Plasma Exposure Advantage: Endoxifen vs. 4-Hydroxytamoxifen

Following therapeutic tamoxifen dosing in breast cancer patients, the steady-state plasma concentration of endoxifen is approximately 7-fold higher than that of 4-hydroxytamoxifen (4-OHT) [1]. This quantitative advantage is independent of CYP2D6 genotype and explains why endoxifen is considered the primary active metabolite in vivo, despite 4-OHT's marginally higher in vitro potency.

Pharmacokinetics Plasma Concentration In Vivo Efficacy

Sulfotransferase Inhibition: Differential Interaction with hSULT1A1*1

Endoxifen and 4-hydroxytamoxifen (4-OHT) exhibit distinct inhibitory profiles against human cytosolic sulfotransferase hSULT1A1*1, an enzyme critical for estradiol inactivation. Endoxifen inhibits hSULT1A1*1 with an IC50 of 9.9 µM, whereas 4-OHT is significantly more potent with an IC50 of 1.6 µM [1]. This 6.2-fold difference suggests that 4-OHT may more strongly interfere with estradiol sulfation, potentially altering local estrogen availability in a manner not observed with endoxifen.

Sulfotransferase Estradiol Metabolism Drug-Drug Interaction

Validated Application Scenarios for alpha-Hydroxy-N-desmethyltamoxifen Based on Quantitative Evidence


ER-Positive Breast Cancer Cell Line Studies Requiring CYP2D6-Independent ER Modulation

In experiments using MCF-7 or other ER+ breast cancer cell lines, direct addition of endoxifen bypasses the confounding variable of CYP2D6-mediated metabolic activation. This ensures consistent and predictable ER antagonism, with IC50 values of 100 nM (E2-deprived) and 500 nM (+1 nM E2) established for antiproliferative activity [1]. This is critical for reproducible dose-response studies and for investigating mechanisms of tamoxifen resistance in models where CYP2D6 expression is absent or variable.

In Vivo Murine Xenograft Studies Mimicking Clinical Endoxifen Exposure

Oral administration of endoxifen hydrochloride to female mice yields plasma endoxifen concentrations 8-fold higher than equivalent doses of tamoxifen [1]. This pharmacokinetic advantage enables researchers to achieve clinically relevant exposure levels (≥0.1-1.0 µM) without relying on host CYP2D6 metabolism, thereby standardizing the active drug moiety across treatment groups and enhancing the translational fidelity of in vivo efficacy studies.

Dual-Action Mechanism Studies Combining ER Antagonism and Aromatase Inhibition

Endoxifen is uniquely positioned as the most potent aromatase inhibitor among tamoxifen metabolites (Ki = 4.0 µM), while simultaneously exhibiting strong ER binding (RBA = 181.0) [1]. This dual pharmacological profile makes it an ideal tool compound for investigating the additive or synergistic effects of combined ER blockade and estrogen synthesis suppression in both cell-free enzymatic assays and cellular models of hormone-dependent cancer.

Analytical Reference Standard for LC-MS/MS Quantification of Tamoxifen Metabolites

Given that endoxifen is the predominant active metabolite in human plasma, it serves as an essential analytical reference standard for developing and validating quantitative LC-MS/MS methods used in therapeutic drug monitoring and pharmacokinetic studies [1]. Procurement of high-purity endoxifen ensures accurate calibration and reliable quantification of this clinically relevant biomarker in biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Hydroxy-N-desmethyltamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.